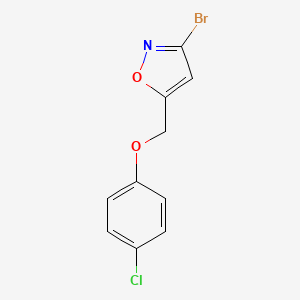
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with bromine and a chlorophenoxy methyl group. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often employ microwave-assisted solid-phase synthesis. This method is advantageous due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. It is known to bind to biological targets based on its chemical structure, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5-dihydro-isoxazole-5-carboxylic acid methyl ester
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
1447962-25-5 |
|---|---|
Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.52 g/mol |
IUPAC Name |
3-bromo-5-[(4-chlorophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H7BrClNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2 |
InChI Key |
QDCUYVKTWCECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NO2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
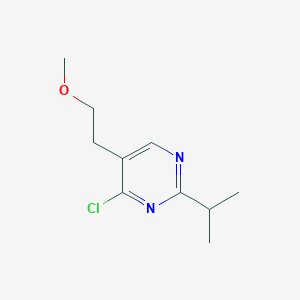
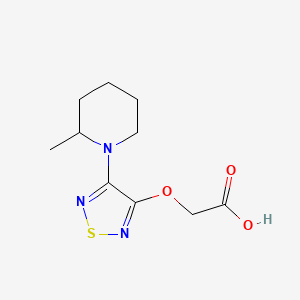
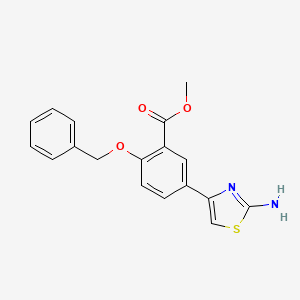

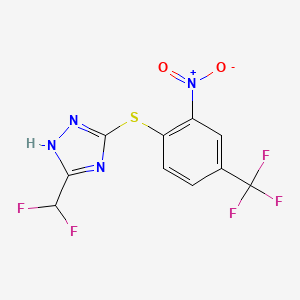

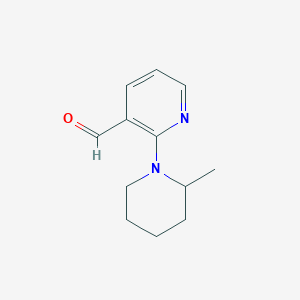
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
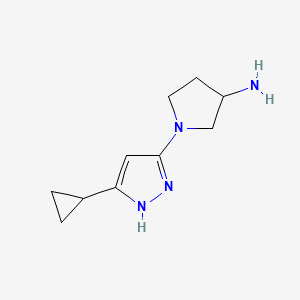
![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
